molecular formula C11H10ClFN2OS B13459994 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide

Cat. No.: B13459994
M. Wt: 272.73 g/mol
InChI Key: HUXCYUDLVGJSSV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. The process begins with the preparation of 2-amino-5-fluorobenzothiazole, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cell wall synthesis or protein function in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide is unique due to

Properties

Molecular Formula

C11H10ClFN2OS

Molecular Weight

272.73 g/mol

IUPAC Name

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C11H10ClFN2OS/c12-6-10(16)14-4-3-11-15-8-5-7(13)1-2-9(8)17-11/h1-2,5H,3-4,6H2,(H,14,16)

InChI Key

HUXCYUDLVGJSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CCNC(=O)CCl

Origin of Product

United States

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